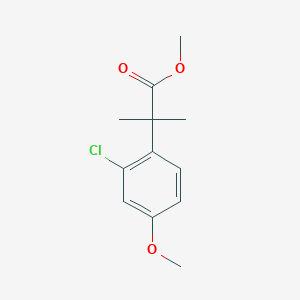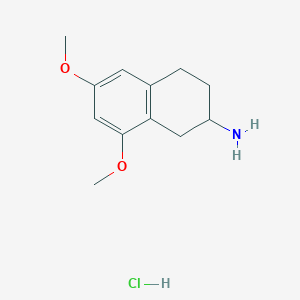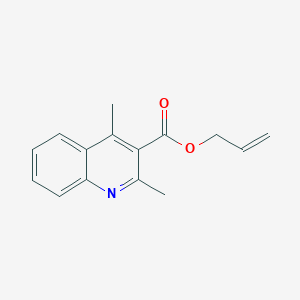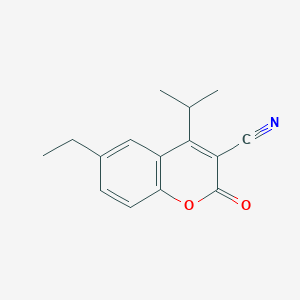
2-Amino-6,7-diethoxyquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Amino-6,7-dietoxiquinazolin-4(1H)-ona es un compuesto orgánico heterocíclico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La estructura del compuesto consiste en un núcleo de quinazolinona con sustituyentes amino y etoxi, que contribuyen a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-6,7-dietoxiquinazolin-4(1H)-ona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de 6,7-dietoxiquinazolin-4(1H)-ona.
Reacción de aminación: El paso clave implica la introducción del grupo amino en la posición 2 del anillo de quinazolinona. Esto se puede lograr mediante reacciones de sustitución nucleofílica utilizando fuentes de amina apropiadas en condiciones controladas.
Métodos de producción industrial
Los métodos de producción industrial para 2-Amino-6,7-dietoxiquinazolin-4(1H)-ona pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo incluyen:
Reactores por lotes: Para la síntesis controlada y el seguimiento de los parámetros de reacción.
Reactores de flujo continuo: Para una producción eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Amino-6,7-dietoxiquinazolin-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinazolinona, lo que lleva a la formación de derivados reducidos.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno para reacciones de oxidación.
Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio para reacciones de reducción.
Reactivos de sustitución: Como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolinona con grupos funcionales modificados, que pueden exhibir diferentes propiedades químicas y biológicas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Como compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria: En la producción de productos químicos y farmacéuticos especializados.
Mecanismo De Acción
El mecanismo de acción de la 2-Amino-6,7-dietoxiquinazolin-4(1H)-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, lo que lleva a la modulación de su actividad. Esta interacción puede resultar en varios efectos biológicos, como la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la inducción de respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-6,7-dimetoxiquinazolin-4(1H)-ona: Estructura similar con grupos metoxi en lugar de grupos etoxi.
2-Amino-4(1H)-quinazolinona: Carece de los sustituyentes etoxi.
6,7-Dimetoxiquinazolina-2,4-diamina: Contiene grupos amino adicionales.
Singularidad
La 2-Amino-6,7-dietoxiquinazolin-4(1H)-ona es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de grupos etoxi puede mejorar su lipofilia y potencialmente mejorar sus propiedades farmacocinéticas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-amino-6,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H3,13,14,15,16) |
Clave InChI |
GHNAPLAAAOBMSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)











